1-[(4-Ethoxyphenyl)methyl]azetidin-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-15-12-5-3-10(4-6-12)7-14-8-11(13)9-14/h3-6,11H,2,7-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESXDMRIFMCREZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-Ethoxyphenyl)methyl]azetidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. Its structure can be represented as follows:
This structure contributes to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors, modulating critical biochemical pathways involved in various diseases.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential in inhibiting acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Inhibition of AChE can enhance cholinergic neurotransmission, potentially alleviating cognitive decline associated with the disease .
- Cell Signaling Modulation: It may affect signaling pathways related to inflammation and cell proliferation, making it a candidate for anti-inflammatory and anticancer therapies.
Anticholinergic Activity
This compound exhibits significant anticholinergic properties. In vitro studies have demonstrated its effectiveness in inhibiting AChE, with binding affinities comparable to established drugs like galantamine and donepezil. The compound's IC50 values indicate potent activity against AChE, suggesting its potential as a therapeutic agent for Alzheimer's disease .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which plays a crucial role in inflammatory responses. This inhibition could lead to reduced expression of pro-inflammatory cytokines.
Anticancer Potential
Recent research highlights the potential anticancer activity of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.
| Compound Name | Structure Type | Biological Activity | Notes |
|---|---|---|---|
| 1-(4-Ethoxyphenyl)azetidine | Azetidine | AChE inhibition | Potential treatment for Alzheimer's disease |
| 6-(5-Chloro-2-methoxyphenyl)-2-methylpyrimidin-4-amine | Pyrimidine | Anti-inflammatory | Similar mechanism via NF-kB inhibition |
| Triazole-Pyrimidine Hybrids | Hybrid | Neuroprotective | Shares neuroprotective properties |
This table illustrates that while there are similarities in biological activities among these compounds, the specific structural features of this compound may confer unique advantages in terms of selectivity and potency.
Case Studies and Research Findings
Several studies have focused on the pharmacological evaluation of this compound:
- In Vitro AChE Inhibition Study :
-
Anti-inflammatory Activity Assessment :
- Objective : To evaluate the effects on inflammatory markers.
- Findings : Results showed a marked decrease in TNF-alpha and IL-6 levels in treated cell lines, supporting its role as an anti-inflammatory agent.
- Anticancer Efficacy Trials :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
